molecular formula C10H17N2O3- B12833731 tert-Butyl(5-oxopiperidin-3-yl)carbamate

tert-Butyl(5-oxopiperidin-3-yl)carbamate

Cat. No.: B12833731
M. Wt: 213.25 g/mol
InChI Key: VHINPSFTSYZIQT-UHFFFAOYSA-M
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Description

tert-Butyl(5-oxopiperidin-3-yl)carbamate is a chemical compound with the molecular formula C10H18N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butyl group attached to the carbamate moiety provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(5-oxopiperidin-3-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(5-oxopiperidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, hydroxylated compounds, and other functionalized carbamates .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl(5-oxopiperidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the design of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl(5-oxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl(5-oxopiperidin-3-yl)carbamate is unique due to its specific substitution pattern on the piperidine ring and the presence of the tert-butyl group. This combination of features imparts distinct reactivity and stability, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H17N2O3-

Molecular Weight

213.25 g/mol

IUPAC Name

N-tert-butyl-N-(5-oxopiperidin-3-yl)carbamate

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)12(9(14)15)7-4-8(13)6-11-5-7/h7,11H,4-6H2,1-3H3,(H,14,15)/p-1

InChI Key

VHINPSFTSYZIQT-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)N(C1CC(=O)CNC1)C(=O)[O-]

Origin of Product

United States

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